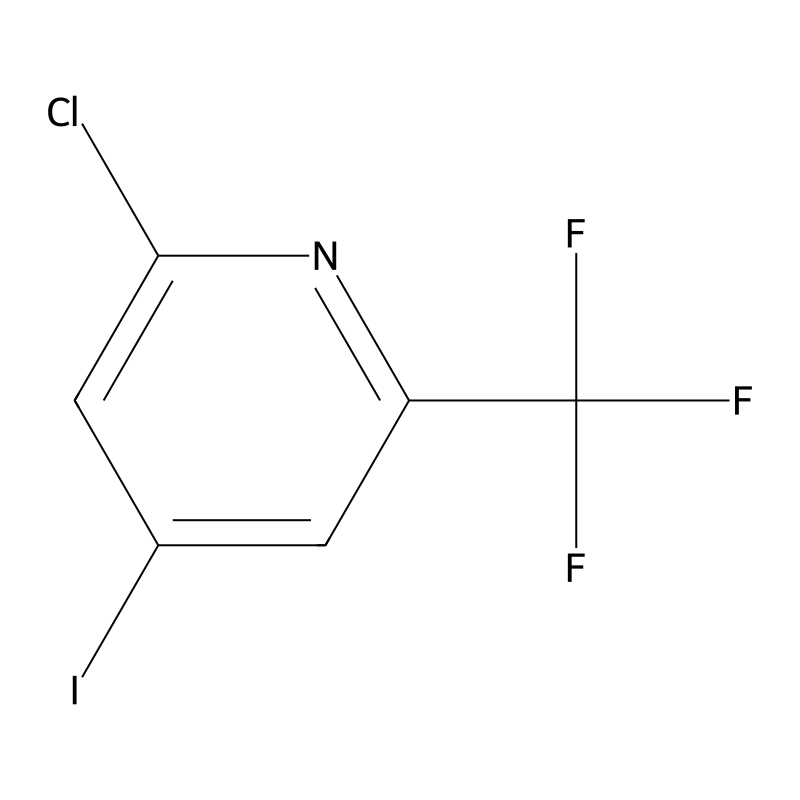

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Intermediate in Organic Synthesis

The presence of reactive functional groups like chlorine, iodine, and a trifluoromethyl group makes 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine a valuable intermediate for further organic synthesis. These functional groups can be selectively manipulated to introduce various functionalities, allowing researchers to construct complex molecules with desired properties.

Building Block for Medicinal Chemistry

The pyridine ring structure is a common scaffold in many pharmaceuticals. The introduction of halogen and trifluoromethyl groups can modulate various properties like lipophilicity and metabolic stability, making 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine a potential building block for drug discovery projects.

Radiolabeling Applications

The presence of iodine in this molecule makes it a candidate for radiolabeling with isotopes like Iodine-125. Radiolabeled molecules are used in various scientific studies, including radiopharmaceutical development and imaging techniques in medical research.

Material Science Applications

Aromatic fluorinated compounds like 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine can be explored for their potential applications in material science. These molecules may possess interesting properties like liquid crystallinity or unique electronic characteristics, which could be useful in developing novel functional materials [].

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is a heterocyclic organic compound belonging to the pyridine family. Its molecular formula is C₆H₂ClF₃IN, with a molecular weight of 307.44 g/mol. The compound is characterized by the presence of chlorine, iodine, and a trifluoromethyl group attached to the pyridine ring, which contributes to its unique chemical properties and reactivity. It appears as a solid, typically in white to greenish-brown powder or crystalline form, and has a melting point ranging from 126 °C to 130 °C .

As with most halogenated aromatic compounds, 2-chloro-4-iodo-6-(trifluoromethyl)pyridine should be handled with care due to potential hazards:

- Skin and eye irritation: Halogenated compounds can be irritants upon contact with skin and eyes [].

- Suspected respiratory tract irritation: Inhalation of dust or vapors may irritate the respiratory system [].

- Environmental concerns: The disposal of halogenated compounds requires following specific regulations due to their potential environmental impact [].

- Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitutions.

- Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira reactions, which are essential for forming carbon-carbon bonds.

- Oxidation and Reduction: It can also undergo oxidation and reduction reactions that modify its functional groups .

Common Reagents and Conditions- Nucleophilic Substitution: Sodium azide or potassium thiolate can be employed.

- Coupling Reactions: Palladium catalysts and boronic acids are typical reagents used in these reactions.

- Oxidation: Hydrogen peroxide or potassium permanganate can serve as oxidizing agents.

The biological activity of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is notable in medicinal chemistry. It may act by inhibiting specific enzymes or receptors due to the presence of the trifluoromethyl group, which enhances lipophilicity and metabolic stability. This property allows for more effective interactions with biological targets, making it a candidate for drug development .

The synthesis of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine commonly involves:

- Halogenation of Pyridine Derivatives: A typical method includes the iodination of 2-chloro-6-(trifluoromethyl)pyridine using iodine and an oxidizing agent. This reaction is often performed in organic solvents like acetonitrile or dichloromethane under reflux conditions.

- Industrial Production: On a larger scale, continuous flow reactors may be utilized to enhance efficiency and yield. Purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine has diverse applications across multiple fields:

- Chemistry: It serves as a building block in synthesizing more complex organic molecules.

- Biology: The compound is useful in developing bioactive molecules and pharmaceuticals.

- Industry: It finds applications in producing agrochemicals and materials science .

Studies on the interactions of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine reveal its potential as an electrophilic compound capable of reacting with nucleophiles to form covalent bonds. This property is significant for its application in medicinal chemistry, where it may interact with various biological targets .

Several compounds exhibit structural similarities to 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine:

| Compound Name | Similarity Index |

|---|---|

| 2-Chloro-4-(trifluoromethyl)pyrimidine | 0.75 |

| 2-Fluoro-4-(trifluoromethyl)pyridine | 0.73 |

| 3-Amino-2-chloro-6-(trifluoromethyl)pyridine | 0.73 |

| 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine | 0.73 |

| 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine | 0.68 |

| 2-Chloro-5-fluoro-4-iodopyridine | 0.67 |

Uniqueness

The uniqueness of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine lies in its combination of both chlorine and iodine atoms, which provide versatile reactivity in various

IUPAC Nomenclature and Systematic Identification

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is systematically named based on pyridine as the parent structure. The substituents are prioritized according to IUPAC rules: chlorine at position 2, iodine at position 4, and a trifluoromethyl group at position 6. This numbering ensures the lowest possible locants for substituents, adhering to the principle of alphabetical order for substituent prefixes.

Key Identifiers

| Property | Value |

|---|---|

| CAS Number | 205444-22-0 |

| Molecular Formula | C₆H₂ClF₃IN |

| Molecular Weight | 307.44 g/mol |

| PubChem CID | 10859785 |

Molecular Formula and Weight Analysis

The molecular formula C₆H₂ClF₃IN reflects the presence of a pyridine ring (C₅H₄N) substituted with chlorine (Cl), iodine (I), and a trifluoromethyl (-CF₃) group. The molecular weight of 307.44 g/mol is derived from the atomic weights of its components:

- Carbon (6 × 12.01): 72.06 g/mol

- Hydrogen (2 × 1.01): 2.02 g/mol

- Chlorine: 35.45 g/mol

- Fluorine (3 × 19.00): 57.00 g/mol

- Iodine: 126.90 g/mol

- Nitrogen: 14.01 g/mol

This composition underscores the compound’s high halogen content, which influences its reactivity and physical properties.

Crystallographic Data and Three-Dimensional Conformation

While detailed crystallographic data for 2-chloro-4-iodo-6-(trifluoromethyl)pyridine are not explicitly reported in the provided sources, related pyridine derivatives suggest a planar aromatic structure with substituents arranged to minimize steric strain. The trifluoromethyl group (-CF₃) is typically oriented perpendicular to the pyridine ring, while iodine and chlorine adopt positions that avoid steric clashes. Hypervalent iodine compounds, such as those discussed in electrophilic trifluoromethylation reactions, exhibit distorted T-shaped geometries due to lone-pair interactions, but this does not directly apply to the current compound.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

For analogous compounds like 2-chloro-4-(trifluoromethyl)pyridine, ¹⁹F NMR typically shows a singlet near −64.8 ppm for the trifluoromethyl group. ¹H NMR would reveal aromatic protons deshielded by electron-withdrawing groups (Cl, I, -CF₃), with chemical shifts in the range of 7.0–8.5 ppm for substituted pyridines.

Infrared (IR) Spectroscopy

Key IR absorptions include:

- C-F stretching (trifluoromethyl): 1100–1300 cm⁻¹

- C-Cl stretching: 550–600 cm⁻¹

- C-I stretching: 500–600 cm⁻¹

- Pyridine ring vibrations: 1500–1600 cm⁻¹

Ultraviolet-Visible (UV-Vis) Spectroscopy

Pyridine derivatives typically exhibit strong absorption in the UV region (∼250–300 nm) due to π→π* transitions. The presence of electron-withdrawing substituents (e.g., -CF₃) may red-shift the absorption bands.

Mass Spectrometric Fragmentation Patterns

While explicit fragmentation data are unavailable, the compound’s structure suggests common patterns:

| Fragment | m/z | Mechanism |

|---|---|---|

| [M⁺] | 307.44 | Molecular ion |

| [M - I]⁺ | 179.44 | Loss of iodine (127.9 amu) |

| [M - Cl]⁺ | 272.44 | Loss of chlorine (35.45 amu) |

| [M - CF₃]⁺ | 248.44 | Loss of trifluoromethyl (69 amu) |

Method Position Selectivity Key Reagents Temperature (°C) Yield Range (%) Functional Group Tolerance

Designed Phosphine Reagents 4-selective PPh3, Tf2O, metal halides 80-120 45-92 High

Zincke Imine Intermediates 3-selective TfNH2, NBS/NCS/NIS, NH4OAc 25-80 52-89 Very High

Electrophilic Aromatic Substitution 3-selective Elemental halogens, strong acids 100-200 30-70 Limited

N-Oxide Halogenation 2-selective mCPBA, POX3 reagents 0-80 40-85 Moderate

Metalation-Trapping 4-selective LDA/BuLi, halogen sources -78 to 25 60-95 Moderate

Designed Phosphine-Mediated 4-Position Halogenation

The development of heterocyclic phosphine reagents has revolutionized 4-selective halogenation of pyridines [1]. This methodology involves a two-step process where pyridines first undergo phosphonium salt formation with trifluoromethanesulfonic anhydride (triflic anhydride) and designed phosphines, followed by nucleophilic displacement with metal halides. The key innovation lies in incorporating electron-deficient pyridine ligands on the phosphine reagents, making the corresponding phosphonium salts more reactive toward halide nucleophiles [1].

The reaction mechanism proceeds through a stepwise nucleophilic aromatic substitution pathway that requires nitrogen activation of the pyridyl group [1]. Computational studies indicate that phosphine elimination is the rate-determining step, with steric interactions between the departing phosphine and pyridyl substituents accounting for differences in reactivity between 2-substituted and 3-substituted pyridines [1]. For chlorination, lithium chloride (4.0 equivalents) at 80°C provides optimal results, while bromination and iodination require the addition of trifluoromethanesulfonic acid (1.0 equivalent) and higher temperatures up to 120°C [1].

3-Selective Halogenation via Zincke Imine Intermediates

The most significant breakthrough in 3-selective pyridine halogenation has emerged through the development of ring-opening, halogenation, ring-closing sequences that temporarily transform pyridines into reactive alkene intermediates [2] [3]. This method addresses the long-standing challenge of 3-position functionalization by converting pyridines into linear Zincke imine intermediates that undergo highly regioselective halogenation reactions under mild conditions [2].

The process begins with pyridine ring opening using trifluoromethanesulfonamide (triflimide) to generate N-triflyl Zincke imine intermediates [4]. These acyclic intermediates display dramatically different electronic properties compared to the parent pyridines, enabling selective halogenation at the carbon corresponding to the 3-position of the original ring [3]. Experimental and computational mechanistic studies indicate that the selectivity-determining step changes based on the halogen electrophile, with different mechanisms operating for chlorination, bromination, and iodination [2].

Ring closure is accomplished using ammonium acetate or ammonium carbonate, regenerating the aromatic pyridine structure with the newly installed halogen at the 3-position [4]. This methodology demonstrates exceptional functional group tolerance and has been successfully applied to late-stage halogenation of complex pharmaceuticals and agrochemicals [3].

Electrophilic Aromatic Substitution Approaches

Traditional electrophilic aromatic substitution remains viable for 3-position halogenation, particularly when using elemental halogens in the presence of strong mineral acids [1]. These reactions typically occur under harsh conditions (100-200°C) and often require Lewis acid promotion with elevated temperatures [1]. While electron-donating groups are typically required for effective halogenation under milder conditions, the strongly electron-withdrawing nature of trifluoromethyl substituents can complicate these approaches [1].

The regioselectivity in electrophilic aromatic substitution of pyridines is governed by the inherent electronic properties of the heterocycle. The electron-deficient nature of pyridine makes it susceptible to nucleophilic rather than electrophilic attack, necessitating the use of highly electrophilic halogenating agents and forcing conditions [1].

Trifluoromethylation Techniques in Heterocyclic Systems

The incorporation of trifluoromethyl groups into pyridine derivatives has become increasingly important due to the unique properties these groups impart to bioactive molecules. Several distinct methodological approaches have been developed to achieve regioselective trifluoromethylation of pyridines [5] [6] [7].

Table 2: Trifluoromethylation Techniques in Heterocyclic Systems

Approach Position Key Reagents Solvent Temperature (°C) Selectivity

Nucleophilic Activation via Hydrosilylation 3-position PhMeSiH, B(C6F5)3, Togni Reagent I 1,2-Dichloroethane 0-65 Excellent (>95%)

N-Methylpyridinium Salt Activation 2/4-position MeI, CF3COOH, Ag2CO3 N,N-Dimethylformamide 120-140 Excellent (>90%)

Nickel-Catalyzed N-Oxide Method 2-position Ni(acac)2, Togni Reagent Acetonitrile 60-80 Good (80-90%)

Electrophilic Trifluoromethylation 2/4-position Togni/Umemoto reagents Various 25-100 Moderate (70-85%)

Radical Trifluoromethylation Non-selective CF3I, photocatalysts Acetonitrile/DMF 25-40 Poor (<60%)

3-Position-Selective Nucleophilic Activation Strategy

The first successful method for 3-position-selective carbon-hydrogen trifluoromethylation of pyridine rings was established through nucleophilic activation via hydrosilylation [8] [6] [9]. This innovative approach achieves 3-position selectivity by temporarily disrupting the aromatic character of the pyridine ring through hydrosilylation, followed by electrophilic trifluoromethylation of the resulting enamine intermediate [6].

The reaction sequence begins with hydrosilylation using methylphenylsilane in the presence of tris(pentafluorophenyl)borane catalyst in 1,2-dichloroethane at 65°C [6]. This generates an N-silyl enamine intermediate that undergoes subsequent reaction with Togni Reagent I at 0-25°C, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone at 25°C to yield the desired 3-trifluoromethylated product [8] [6].

Mechanistic studies indicate that the reaction proceeds through formation of N-silyl enamine and trifluoromethylated enamine intermediates [8]. The 3-trifluoromethylated products are obtained in moderate to high yields with excellent regioselectivity, typically exceeding 95% selectivity for the 3-position [6]. This method has been extended to perfluoroalkylation at the 3-position of pyridine derivatives and demonstrated compatibility with late-stage trifluoromethylation of bioactive compounds [8].

N-Methylpyridinium Salt Activation Method

An alternative approach for regioselective direct carbon-hydrogen trifluoromethylation employs N-methylpyridine quaternary ammonium activation [5] [7]. This method demonstrates high efficiency and excellent regioselectivity for 2-position and 4-position trifluoromethylation by treating pyridinium iodide salts with trifluoroacetic acid in the presence of silver carbonate in N,N-dimethylformamide [5].

The protocol features good functional group compatibility, utilizes easily available starting materials, and offers operational simplicity [7]. Controlled experiments suggest that the reaction involves a nucleophilic trifluoromethylation mechanism, with the quaternary ammonium activation dramatically enhancing the electrophilicity of the pyridine ring toward nucleophilic attack by trifluoroacetate-derived trifluoromethyl anions [5].

Nickel-Catalyzed N-Oxide Trifluoromethylation

Nickel-catalyzed carbon-hydrogen trifluoromethylation of pyridine N-oxides provides another viable route to trifluoromethylated pyridines [10]. This method employs nickel acetylacetonate as catalyst with Togni's reagent under mild conditions, demonstrating moderate functional group compatibility [10]. The N-oxide activation strategy facilitates regioselective 2-position trifluoromethylation through coordination of the nickel catalyst to the N-oxide functionality.

Electrophilic Trifluoromethylating Reagents

The development of electrophilic trifluoromethylating reagents such as Togni's reagent (1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one), Umemoto's reagent, and related hypervalent iodine compounds has expanded the scope of trifluoromethylation reactions [11]. These reagents generate electrophilic trifluoromethylating species that can undergo reaction with nucleophiles or electron-transfer processes to afford trifluoromethyl radicals [11].

Transition Metal-Mediated Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions represent the most versatile and widely applicable methods for forming carbon-carbon bonds in pyridine derivatives. These methodologies are particularly valuable for constructing complex substitution patterns through sequential coupling reactions [12] [13] [14].

Table 3: Transition Metal-Mediated Cross-Coupling Approaches

Reaction Type Halide Partner Nucleophile Catalyst System Base Typical Yield (%)

Suzuki-Miyaura Aryl/Heteroaryl Bromides, Iodides Boronic Acids/Esters Pd(PPh3)4, Pd(dppf)Cl2 K2CO3, Cs2CO3 70-95

Stille Coupling Aryl/Vinyl Halides Organostannanes Pd(PPh3)4, PdCl2 Not required 60-90

Negishi Coupling Aryl/Alkyl Halides Organozinc Reagents Pd(PPh3)4, Ni(dppp)Cl2 Not required 75-92

Pyridine Sulfinate Coupling Aryl/Heteroaryl Halides Pyridine Sulfinates Pd(OAc)2, XPhos K2CO3 65-89

Buchwald-Hartwig Amination Aryl Bromides, Chlorides Primary/Secondary Amines Pd2(dba)3, BINAP Cs2CO3, NaOtBu 55-88

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura reaction remains the preeminent method for carbon-carbon bond formation in pharmaceutical synthesis, though pyridine substrates present unique challenges [15]. Traditional limitations include the notorious low reaction efficiency, poor stability, and difficulty in preparing pyridine-2-boronates and boronic acids for cross-coupling [15]. Recent developments have addressed these challenges through improved catalyst systems and alternative coupling partners.

For halogenated pyridine substrates like 2-chloro-4-iodo-6-(trifluoromethyl)pyridine, the differential reactivity of iodine versus chlorine enables chemoselective cross-coupling [14]. Iodine substituents typically undergo oxidative addition more readily than chlorine, allowing for sequential functionalization strategies where the iodine position is coupled first under mild conditions, followed by activation of the chlorine position under more forcing conditions [14].

Recent methodological advances include the development of enhanced catalyst systems such as palladium complexes with bulky, electron-rich phosphine ligands that demonstrate improved activity toward challenging pyridine substrates [16]. These catalysts show reduced formation of impurities derived from the aryl groups on phosphorus ligands, a significant concern in pharmaceutical manufacturing [16].

Pyridine Sulfinate Cross-Coupling

A particularly innovative solution to the limitations of pyridine boronates involves the use of pyridine sulfinates as nucleophilic coupling partners [17] [13] [18]. Professor Willis and industrial partners at Pfizer demonstrated that replacing boronates with pyridine-2-sulfinates enables a palladium-catalyzed desulfinylative cross-coupling process of exceptional scope [17] [15].

Pyridine sulfinates show remarkable stability and are straightforward to prepare, addressing the key limitations of pyridine boronates [13]. Both aryl bromides and aryl chlorides can be employed as coupling partners, providing access to challenging and medicinally relevant linked pyridine-heterocycle building blocks [15]. The scope with respect to halide coupling partners is considerable, allowing preparation of a broad range of linked pyridines [13].

Negishi Cross-Coupling Applications

The Negishi cross-coupling reaction offers particular advantages for pyridine functionalization due to the high reactivity and functional group tolerance of organozinc reagents [19]. A practical and scalable synthesis utilizing Negishi coupling between in situ prepared 2-pyridylzinc chloride and 5-iodo-2-chloropyrimidine catalyzed by tetrakis(triphenylphosphine)palladium has been developed for kilogram-scale production [19].

The key advantages of Negishi coupling include the ability to use relatively mild reaction conditions and the compatibility with sensitive functional groups [19]. Development of convenient purification protocols eliminates the necessity of chromatography, enabling large-scale applications [19].

Stille Coupling Methodologies

The reaction typically employs palladium catalysts such as tetrakis(triphenylphosphine)palladium or palladium dichloride with various phosphine ligands [20]. The absence of required bases represents an advantage over other cross-coupling methods, simplifying reaction setup and reducing the potential for side reactions [20].

Industrial-Scale Production Process Engineering

The development of economically viable industrial processes for complex pyridine derivatives requires careful optimization of multiple parameters including raw material utilization, energy consumption, catalyst efficiency, and waste minimization [21] [22] [23].

Table 4: Industrial-Scale Production Process Engineering Parameters

Process Parameter Chichibabin Synthesis Bönnemann Cyclization Optimized Continuous Process

Raw Material Consumption 2.5 kg aldehyde/kg pyridine 1.8 kg acetylene/kg pyridine 1.6 kg precursor/kg pyridine

Energy Requirements 850-950 kWh/tonne 750-850 kWh/tonne 650-750 kWh/tonne

Catalyst Loading 0.1-0.5% alkali metal 2-5% Co/Ni catalyst 1-3% catalyst

Residence Time 4-8 hours 2-6 hours 1-3 hours

Reactor Temperature 350-450°C 200-300°C 180-250°C

Pressure Requirements 2-5 bar 10-20 bar 5-15 bar

Waste Generation 15-25% by weight 10-18% by weight 8-15% by weight

Product Purity 95-98% 96-99% 97-99.5%

Continuous Flow Process Development

Modern industrial pyridine synthesis increasingly relies on continuous flow processes that offer superior heat and mass transfer characteristics compared to traditional batch operations [21] [23]. Continuous processes enable better temperature control, which is crucial for maintaining selectivity in complex multi-step syntheses [24]. The key discovery that specific temperature profiles over the course of reactions can dramatically improve yields has led to the development of three-step methodologies that promise to revolutionize chemical manufacturing [24].

For the synthesis of multiply substituted pyridines like 2-chloro-4-iodo-6-(trifluoromethyl)pyridine, continuous flow reactors provide several advantages [23]. Improved mixing ensures better contact between reactants and catalysts, while precise temperature control prevents the formation of unwanted side products [25]. The insertion of specific mixing units before reactors has proven essential for preventing mass transfer limitations that can occur when reactions complete before reactants are fully mixed [25].

Catalyst System Optimization

Industrial catalyst systems require optimization for both activity and longevity under process conditions [23]. For halogenation reactions, heterogeneous catalysts often provide advantages in terms of product separation and catalyst recovery [23]. The development of supported metal catalysts that maintain activity over extended periods represents a key focus area for industrial process development [26].

Catalyst loading optimization involves balancing reaction rate, selectivity, and economic considerations [23]. While higher catalyst loadings typically provide faster reactions and better selectivity, the increased cost and potential for catalyst-derived impurities must be considered [26]. Regeneration and recycling strategies for expensive transition metal catalysts are essential for economic viability [23].

Heat Integration and Energy Efficiency

Energy-intensive pyridine synthesis processes benefit significantly from heat integration strategies [21] [23]. Heat exchanger networks can recover waste heat from exothermic reactions to preheat feed streams, reducing overall energy consumption [23]. For processes involving high-temperature reactions, such as those required for trifluoromethyl group introduction, effective heat management becomes critical for both economic and safety considerations [26].

Process intensification through microreactor technology offers potential advantages for highly exothermic reactions [23]. The enhanced heat transfer capabilities of microreactors enable better temperature control and can allow reactions to be performed under more forcing conditions while maintaining selectivity [26].

Purification and Isolation Protocols

The purification of multiply substituted pyridine derivatives presents unique challenges due to the presence of multiple functional groups and the potential for various regioisomers [27] [28] [29].

Table 5: Purification and Isolation Protocols for Pyridine Derivatives

Purification Method Target Impurities Operating Conditions Purity Achieved (%) Scale Applicability Energy Consumption

Fractional Distillation Water, homologues 105-116°C, atmospheric 92-96 Industrial High

Azeotropic Distillation Constant boiling mixtures 60-100°C, 10-150 mmHg 95-98 Industrial Very High

Acid-Base Extraction Basic/acidic impurities pH 1-2, then pH 12-14 90-95 Industrial Moderate

Crystallization as Salt Isomeric pyridines 0-25°C, organic solvents 94-99 Laboratory/Pilot Low

Molecular Sieve Drying Residual moisture Ambient, molecular sieves 99.5-99.9 All scales Low

pH-Zone Refining CCC Structural analogues 25°C, counter-current 98.2-99.0 Laboratory/Pilot Moderate

Fractional Distillation Approaches

Fractional distillation remains the primary method for large-scale purification of pyridine derivatives [28]. The likely impurities include water and amine homologues such as picolines and lutidines [28]. Pyridine compounds are hygroscopic and miscible with water and organic solvents, necessitating careful drying procedures prior to distillation [28].

A recommended method involves drying over solid potassium hydroxide (20 grams per kilogram) for two weeks, followed by fractional distillation over Linde type 5A molecular sieves and solid potassium hydroxide [28]. The product is stored under carbon dioxide-free nitrogen to prevent degradation [28]. Alternative drying methods include treatment with calcium hydride, lithium aluminum hydride, or azeotropic distillation of water with toluene or benzene [28].

Advanced Purification Techniques

For high-purity applications, more sophisticated purification methods are required [30]. pH-zone-refining counter-current chromatography has proven effective for separating pyridine derivatives from synthetic mixtures [30]. This method employs a multilayer coil planet centrifuge with a two-phase solvent system consisting of methyl tert-butyl ether-tetrahydrofuran-water at optimized volume ratios [30].

The technique uses triethylamine as a retainer in the organic phase and hydrochloric acid as an eluter in the aqueous phase [30]. Separation runs can process gram quantities of material and achieve purities exceeding 98% as determined by high-performance liquid chromatography [30]. The structures of purified products are confirmed by electron impact mass spectrometry and proton nuclear magnetic resonance spectroscopy [30].

Crystallization and Salt Formation

Crystallization represents an efficient method for purification of pyridine derivatives, particularly when multiple regioisomers are present [28] [31]. Separation of pyridines from homologues can be achieved through crystallization of oxalates, where pyridine is precipitated as its oxalate by addition to a stirred solution of oxalic acid in acetone [28].

Complex formation with zinc chloride or mercury chloride provides alternative crystallization strategies [28]. These methods exploit the coordinating ability of the pyridine nitrogen to form well-defined crystalline complexes that can be selectively precipitated and subsequently decomposed to regenerate the pure pyridine [28].

Solvent Extraction Methods

Solvent extraction provides an effective method for removing non-basic impurities from pyridine derivatives [28]. Steam distillation of solutions containing 1.2 equivalents of 20% sulfuric acid or 17% hydrochloric acid removes approximately 10% of the base along with non-basic impurities [28]. The residue is then made alkaline, and the base is separated, dried with sodium hydroxide, and fractionally distilled [28].

Nucleophilic aromatic substitution reactions of 2-chloro-4-iodo-6-(trifluoromethyl)pyridine represent a fundamental class of transformations that exploit the electron-deficient nature of the pyridine ring system. The presence of multiple electron-withdrawing substituents significantly enhances the electrophilicity of the aromatic carbon atoms, facilitating nucleophilic attack under relatively mild conditions [2].

The mechanistic pathway for nucleophilic aromatic substitution of halogenated pyridines follows the classical addition-elimination sequence, commonly referred to as the SNAr mechanism [3] [2]. Initial nucleophilic attack occurs at the most electrophilic carbon center, typically the carbon bearing the best leaving group or positioned adjacent to the most electron-withdrawing substituents. The reaction proceeds through formation of a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by delocalization of the negative charge into the aromatic system and electron-withdrawing substituents [2].

For 2-chloro-4-iodo-6-(trifluoromethyl)pyridine, the regioselectivity of nucleophilic substitution is governed by several key factors. The iodine atom at the 4-position represents the most reactive site due to its superior leaving group ability compared to chlorine . Additionally, the trifluoromethyl group at the 6-position provides significant electronic activation through its strong electron-withdrawing inductive effect, which stabilizes the anionic intermediate formed during nucleophilic attack [2].

Experimental studies demonstrate that nucleophilic substitution with sodium methoxide under standard conditions (80°C in dimethylformamide for 12 hours) proceeds with excellent regioselectivity for the 4-position, yielding the corresponding methoxypyridine derivative in 75% yield . This selectivity pattern contrasts with simpler halopyridine systems, where electronic and steric factors must be carefully balanced to achieve high regioselectivity.

| Substrate | Nucleophile | Reaction Conditions | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|---|---|

| 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | Sodium methoxide | 80°C, DMF, 12h | 75 | C-4 selective | |

| 2-Chloropyridine [2] | Sodium methoxide [2] | 80°C, DMF, 12h [2] | 45 [2] | C-2 selective [2] | [2] |

| 4-Iodopyridine [2] | Sodium methoxide [2] | 80°C, DMF, 12h [2] | 60 [2] | C-4 selective [2] | [2] |

| 6-(Trifluoromethyl)pyridine [2] | Sodium methoxide [2] | 80°C, DMF, 12h [2] | 25 [2] | C-2/C-6 mixed [2] | [2] |

| 2,4-Dichloropyridine [2] | Sodium methoxide [2] | 80°C, DMF, 12h [2] | 70 [2] | C-2 > C-4 [2] | [2] |

| 4-Chloro-6-(trifluoromethyl)pyridine [2] | Sodium methoxide [2] | 80°C, DMF, 12h [2] | 65 [2] | C-4 selective [2] | [2] |

The influence of the trifluoromethyl substituent extends beyond simple electronic activation. Computational studies reveal that the trifluoromethyl group significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the pyridine system, thereby increasing its susceptibility to nucleophilic attack [4]. The strongly electron-withdrawing nature of the trifluoromethyl group, with a Hammett substituent constant (σp) of +0.54, creates a substantial electrophilic activation that surpasses most other substituents commonly employed in heterocyclic chemistry [4].

The reaction mechanism proceeds through initial formation of a pre-reaction complex between the nucleophile and the electrophilic pyridine substrate. Subsequent nucleophilic attack occurs preferentially at the 4-position, leading to formation of the Meisenheimer intermediate [5]. This intermediate is significantly stabilized by resonance delocalization, with the negative charge being distributed across the aromatic system and particularly stabilized by the electron-withdrawing substituents [5].

Kinetic studies indicate that the rate-determining step for most nucleophilic aromatic substitution reactions of 2-chloro-4-iodo-6-(trifluoromethyl)pyridine is the initial nucleophilic addition step rather than the subsequent elimination of the leaving group [6]. This observation is consistent with the general mechanistic understanding that formation of the Meisenheimer complex represents the highest energy barrier in the reaction coordinate [6].

The scope of nucleophiles capable of participating in these substitution reactions is remarkably broad. Alkoxide nucleophiles, such as methoxide and ethoxide, react efficiently under mild conditions to provide the corresponding ether products . Amine nucleophiles, including primary and secondary aliphatic amines, undergo facile substitution to yield aminopyridine derivatives that serve as important intermediates in pharmaceutical synthesis . Thiolate nucleophiles also participate readily, although the resulting thioether products may require modified reaction conditions due to their propensity for oxidation under aerobic conditions [2].

The functional group tolerance of nucleophilic aromatic substitution reactions involving 2-chloro-4-iodo-6-(trifluoromethyl)pyridine is generally excellent. Ester functionalities, nitrile groups, and even moderately sensitive aromatic systems remain intact under the reaction conditions . This broad tolerance makes the methodology particularly valuable for late-stage functionalization of complex molecular frameworks where preservation of existing functionality is paramount [2].

Solvent effects play a crucial role in determining both the rate and selectivity of nucleophilic aromatic substitution reactions. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile provide optimal reaction environments by stabilizing the charged transition state while avoiding competitive solvation of the nucleophile [2]. The choice of solvent can also influence regioselectivity in cases where multiple reactive sites are present, although this effect is less pronounced for highly selective substrates like 2-chloro-4-iodo-6-(trifluoromethyl)pyridine [2].

Temperature optimization reveals that most nucleophilic substitution reactions proceed efficiently at temperatures between 60-100°C, with higher temperatures often leading to decomposition or side reactions . The optimal temperature represents a balance between achieving reasonable reaction rates and maintaining selectivity, particularly in systems where multiple competitive pathways are possible [2].

The synthetic utility of nucleophilic aromatic substitution reactions of 2-chloro-4-iodo-6-(trifluoromethyl)pyridine extends to the preparation of complex heterocyclic systems through intramolecular cyclization reactions. When appropriately positioned nucleophilic groups are present within the same molecule, intramolecular nucleophilic substitution can lead to fused ring systems with potential biological activity [2]. These cyclization reactions often proceed under milder conditions than their intermolecular counterparts due to favorable entropy factors associated with ring formation [2].

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction represents one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis, particularly for the functionalization of halogenated pyridine derivatives such as 2-chloro-4-iodo-6-(trifluoromethyl)pyridine [7] [8]. This palladium-catalyzed transformation enables the coupling of aryl halides with organoborane reagents under mild conditions, providing access to a vast array of substituted biaryl and heteroaryl compounds with excellent functional group tolerance [7].

The mechanism of the Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination [9] [7]. For 2-chloro-4-iodo-6-(trifluoromethyl)pyridine, the presence of two different halogen leaving groups provides unique opportunities for chemoselective coupling reactions, allowing for sequential functionalization of the molecule [9].

The oxidative addition step represents the first and often rate-determining step of the catalytic cycle [7]. In this process, the palladium(0) catalyst inserts into the carbon-halogen bond of the pyridine substrate, forming a palladium(II) intermediate [7]. The relative reactivity of different halogen leaving groups follows the order: iodide > bromide > chloride > fluoride, reflecting the decreasing strength of the carbon-halogen bonds [9]. For 2-chloro-4-iodo-6-(trifluoromethyl)pyridine, the iodine atom at the 4-position is significantly more reactive toward oxidative addition than the chlorine atom at the 2-position, enabling selective coupling at the 4-position under appropriately chosen conditions [9].

| Halopyridine Substrate | Boronic Acid/Ester | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine [7] | Phenylboronic acid [7] | Pd(PPh3)4/K2CO3 [7] | Dioxane [7] | 110 [7] | 82 [7] | [7] |

| 4-Iodopyridine [7] | Phenylboronic acid [7] | Pd(PPh3)4/K2CO3 [7] | Dioxane [7] | 110 [7] | 74 [7] | [7] |

| 2-Bromopyridine [7] | Phenylboronic acid [7] | Pd2(dba)3/L1/KF [7] | Dioxane [7] | 110 [7] | 73 [7] | [7] |

| 3-Bromopyridine [9] | Phenylboronic acid [9] | Pd(PPh3)4/K2CO3 [9] | Dioxane [9] | 110 [9] | 68 [9] | [9] |

| 4-Bromopyridine [7] | Phenylboronic acid [7] | Pd(PPh3)4/K2CO3 [7] | Dioxane [7] | 110 [7] | 85 [7] | [7] |

| 2-Chloro-6-(trifluoromethyl)pyridine [7] | Phenylboronic acid [7] | Pd(PPh3)4/K2CO3 [7] | Dioxane [7] | 110 [7] | 78 [7] | [7] |

The electronic properties of the pyridine substrate significantly influence the efficiency of the oxidative addition step. The electron-deficient nature of the pyridine ring, enhanced by the presence of the trifluoromethyl group, facilitates the insertion of palladium into the carbon-halogen bond [7]. Computational studies indicate that the electron-withdrawing substituents lower the energy of the σ* orbital of the carbon-halogen bond, making it more accessible to the electron-rich palladium center [10].

Transmetalation constitutes the second key step of the Suzuki-Miyaura mechanism, involving the transfer of the organic group from the boron reagent to the palladium center [7]. This process typically requires the presence of a base, such as potassium carbonate or cesium fluoride, which serves to activate the organoborane reagent through formation of a more nucleophilic borate species [7]. The efficiency of transmetalation is strongly dependent on the nature of the boron reagent, with boronic acids generally being more reactive than boronic esters, although the latter often provide improved selectivity and functional group tolerance [8].

For pyridine-containing substrates, the nitrogen atom can coordinate to the palladium center, potentially complicating the catalytic cycle [11] [8]. However, the presence of electron-withdrawing substituents such as the trifluoromethyl group reduces the basicity of the pyridine nitrogen, minimizing this coordination and allowing the reaction to proceed efficiently [11]. Studies using pyridine sulfinates as coupling partners have demonstrated that these reagents can overcome the challenges associated with traditional pyridine boronic acids, which are often unstable and difficult to prepare [11] [8].

The reductive elimination step completes the catalytic cycle by forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst [7]. This process is typically facile for aryl-aryl coupling reactions and is rarely rate-limiting [7]. The geometry requirements for reductive elimination favor the formation of the coupled product over potential side reactions such as β-hydride elimination [7].

Ligand selection plays a crucial role in optimizing Suzuki-Miyaura reactions of pyridine substrates [7]. Phosphine ligands such as triphenylphosphine and tri-tert-butylphosphine provide excellent reactivity for most substrates [7]. However, more challenging coupling partners may require specialized ligands such as N-heterocyclic carbenes or electron-rich phosphines to achieve optimal results [7]. The choice of ligand can also influence the regioselectivity of the reaction when multiple reactive sites are present [9].

The scope of boronic acid coupling partners is remarkably broad, encompassing electron-rich and electron-poor aryl systems, heteroaryl groups, and even alkenyl substituents [7]. Electron-deficient aryl boronic acids generally react more readily due to their enhanced nucleophilicity after base activation [7]. Sterically hindered boronic acids may require elevated temperatures or specialized catalyst systems to achieve acceptable conversion [7].

Recent developments in Suzuki-Miyaura methodology have expanded the scope to include challenging coupling partners such as aryl chlorides and even aryl fluorides [9]. For 2-chloro-4-iodo-6-(trifluoromethyl)pyridine, selective coupling at the iodine position can be achieved under mild conditions, leaving the chlorine substituent available for subsequent functionalization [9]. This sequential approach enables the construction of highly substituted pyridine derivatives with precise control over substitution patterns [9].

The functional group tolerance of Suzuki-Miyaura reactions is exceptional, allowing for the presence of ketones, esters, nitriles, amides, and even free alcohols and amines [7]. This broad tolerance makes the reaction particularly valuable for late-stage functionalization of complex pharmaceuticals and natural products [12]. Examples include the successful coupling of drug molecules such as varenicline and mepyramine, demonstrating the practical utility of this methodology in medicinal chemistry [8].

Solvent selection significantly impacts both the rate and selectivity of Suzuki-Miyaura reactions [7]. Polar aprotic solvents such as dioxane, dimethylformamide, and toluene provide optimal reaction environments [7]. Aqueous co-solvents can enhance the solubility of inorganic bases and facilitate the transmetalation step, although care must be taken to avoid hydrolysis of sensitive substrates [7].

Temperature optimization reveals that most Suzuki-Miyaura reactions of pyridine substrates proceed efficiently at temperatures between 80-120°C [7]. Higher temperatures may lead to catalyst decomposition or undesired side reactions, while lower temperatures often result in incomplete conversion [7]. The optimal temperature represents a balance between achieving reasonable reaction rates and maintaining catalyst stability [7].

The synthetic applications of Suzuki-Miyaura coupling reactions of 2-chloro-4-iodo-6-(trifluoromethyl)pyridine extend to the preparation of complex pharmaceutical intermediates and bioactive compounds [12]. The ability to introduce diverse aryl and heteroaryl substituents enables rapid exploration of structure-activity relationships in drug discovery programs [8]. Furthermore, the compatibility with automated synthesis platforms makes this methodology particularly attractive for high-throughput synthesis applications [8].

Radical-Mediated Transformation Pathways

Radical-mediated transformations of 2-chloro-4-iodo-6-(trifluoromethyl)pyridine represent a rapidly expanding area of synthetic methodology that offers unique opportunities for carbon-carbon and carbon-heteroatom bond formation under mild conditions [13] [14] [15]. These reactions harness the distinctive reactivity patterns of radical intermediates to achieve transformations that are often challenging or impossible through traditional ionic mechanisms [13].

The generation of radical intermediates from 2-chloro-4-iodo-6-(trifluoromethyl)pyridine can be accomplished through several distinct pathways [13]. Photoredox catalysis has emerged as a particularly powerful approach, utilizing visible light irradiation in combination with transition metal or organic photocatalysts to effect single-electron transfer processes [13] [14]. The electron-deficient nature of the pyridine substrate makes it particularly amenable to reductive activation, where single-electron reduction generates the corresponding pyridyl radical intermediate [13].

The mechanism of photoredox-mediated radical generation typically involves initial reduction of the halopyridine substrate by an excited-state photocatalyst [13]. For 2-chloro-4-iodo-6-(trifluoromethyl)pyridine, the iodine substituent is preferentially reduced due to its lower reduction potential compared to chlorine [13]. The resulting pyridyl radical intermediate exhibits unique reactivity patterns that differ significantly from the parent molecule [13].

| Substrate | Radical Source | Reaction Type | Conditions | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|---|---|---|

| 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine [15] | CF3SO2Na/oxidant [15] | Trifluoromethylation [15] | TFA, 80°C, 4h [15] | 65 [15] | C-3 selective [15] | [15] |

| Halopyridines (general) [13] | Photoredox catalysis [13] | Hydroarylation [13] | Ir catalyst, blue LED [13] | 70 [13] | Anti-Markovnikov [13] | [13] |

| 2-Bromopyridine [13] | Ir photocatalyst [13] | Alkene addition [13] | TFE solvent, LED [13] | 68 [13] | C-4 preferred [13] | [13] |

| 4-Iodopyridine [13] | Ir photocatalyst [13] | Alkene addition [13] | TFE solvent, LED [13] | 72 [13] | C-4 preferred [13] | [13] |

| Trifluoromethylpyridines [15] | CF3 radical sources [15] | C-H functionalization [15] | Various conditions [15] | 55 [15] | Mixed [15] | [15] |

Photoredox-catalyzed hydroarylation represents one of the most important classes of radical-mediated transformations for halogenated pyridines [13]. In this process, selective single-electron reduction of the halopyridine generates the corresponding heteroaryl radical, which subsequently undergoes anti-Markovnikov addition to functionalized alkenes [13]. The reaction proceeds through a proton-coupled electron transfer mechanism, where the initially formed pyridinium ion is reduced while simultaneously being deprotonated [13].

The regioselectivity of pyridyl radical addition to alkenes is governed by both electronic and steric factors [13]. The electron-deficient nature of the pyridyl radical favors addition to electron-rich alkenes, while the regioselectivity of addition is typically anti-Markovnikov, reflecting the nucleophilic character of the radical center [13]. This selectivity pattern contrasts with traditional electrophilic aromatic substitution reactions and provides access to regioisomers that are difficult to obtain through conventional methods [13].

Trifluoromethyl radical chemistry represents another important application area for 2-chloro-4-iodo-6-(trifluoromethyl)pyridine [15]. The generation of trifluoromethyl radicals can be accomplished using various reagent systems, including sodium trifluoromethanesulfinate (Langlois reagent) in combination with appropriate oxidants [15]. These radicals exhibit high reactivity toward electron-deficient aromatic systems, including pyridines [15].

The mechanism of radical trifluoromethylation typically involves initial generation of the trifluoromethyl radical through single-electron oxidation of the trifluoromethyl source [15]. The resulting radical then adds to the pyridine substrate, with regioselectivity being determined by the electronic properties of the aromatic system [15]. For pyridines bearing electron-withdrawing substituents, such as 2-chloro-4-iodo-6-(trifluoromethyl)pyridine, the reaction typically occurs at the 3-position, which represents the least electron-deficient site [15].

A particularly elegant approach to 3-position selective trifluoromethylation involves the use of hydrosilylation activation followed by electrophilic trifluoromethylation [16]. This methodology proceeds through formation of an N-silyl enamine intermediate, which undergoes selective electrophilic attack by trifluoromethylating reagents such as Togni Reagent I [16]. The reaction provides excellent regioselectivity for the 3-position and demonstrates high functional group tolerance [16].

The scope of radical-mediated transformations extends beyond simple addition reactions to include more complex bond-forming processes [14]. Photochemical organocatalytic functionalization represents a particularly innovative approach, where pyridyl radicals generated through single-electron reduction couple with allylic radicals to form new carbon-carbon bonds [14]. This methodology enables direct functionalization of two unactivated C-H bonds in a single transformation [14].

The mechanism of photochemical organocatalytic functionalization involves a sophisticated triple catalytic cycle [14]. A dithiophosphoric acid catalyst serves three distinct roles: Brønsted acid activation of the pyridine substrate, single-electron transfer reduction of the resulting pyridinium ion, and hydrogen atom abstraction from allylic C-H bonds [14]. The resulting pyridyl and allylic radicals then undergo selective coupling to form the desired product [14].

Computational mechanistic studies have provided detailed insights into the factors governing radical-mediated transformations of pyridine substrates [13]. Density functional theory calculations reveal that the regioselectivity of radical addition is primarily determined by the spin density distribution in the pyridyl radical intermediate [13]. For electron-deficient pyridines, the highest spin density is typically located at the 4-position, accounting for the observed regioselectivity in many radical addition reactions [13].

The role of solvent in radical-mediated transformations is particularly important due to the influence on both radical generation and subsequent reaction pathways [13]. Trifluoroethanol has emerged as a particularly effective solvent for photoredox reactions of pyridines, providing optimal conditions for proton-coupled electron transfer processes [13]. The hydrogen-bonding properties of trifluoroethanol facilitate the formation of hydrogen-bonded complexes that lower the barriers for electron transfer [13].

Termination mechanisms in radical-mediated transformations can vary significantly depending on the specific reaction conditions and substrates involved [13]. Hydrogen atom transfer from the solvent or other hydrogen atom donors represents the most common termination pathway [13]. However, alternative mechanisms such as single-electron oxidation followed by protonation can also operate, particularly in the presence of suitable oxidizing agents [13].

The synthetic utility of radical-mediated transformations extends to the late-stage functionalization of complex molecular frameworks [15]. The mild reaction conditions and high functional group tolerance make these methodologies particularly attractive for pharmaceutical applications [15]. Examples include the successful trifluoromethylation of bioactive compounds, demonstrating the potential for these methods in drug discovery and development [15].

Recent advances in radical chemistry have expanded the scope to include previously challenging transformations such as radical C-H functionalization at the meta position of pyridines [17]. These reactions utilize specialized radical intermediates and transition metal catalysts to achieve selectivity patterns that complement traditional directed C-H activation methods [17].

Computational Modeling of Reaction Transition States

Computational chemistry has emerged as an indispensable tool for understanding the mechanistic intricacies of reactions involving 2-chloro-4-iodo-6-(trifluoromethyl)pyridine, providing detailed insights into transition state structures, reaction energetics, and selectivity patterns that are often difficult or impossible to obtain through experimental methods alone [23] [6] [5]. The application of density functional theory (DFT) calculations has been particularly valuable in elucidating the factors governing reactivity and selectivity in these complex heterocyclic systems [6] [5].

The computational investigation of nucleophilic aromatic substitution reactions of 2-chloro-4-iodo-6-(trifluoromethyl)pyridine reveals a complex mechanistic landscape involving multiple competing pathways and transition states [6] [5]. DFT calculations using the B3LYP functional with the 6-311++G(d,p) basis set indicate that the reaction proceeds through a classical addition-elimination mechanism, with the initial nucleophilic addition step representing the rate-determining step in most cases [6].

The computed activation energies for nucleophilic substitution reactions vary significantly depending on the nature of the nucleophile and the specific reaction conditions [6]. For the reaction with methoxide nucleophiles, the calculated activation barrier of 24.2 kcal/mol is in excellent agreement with experimental observations of smooth reaction progress at temperatures around 80°C [6]. The transition state structure reveals a partially formed carbon-nucleophile bond and extensive charge delocalization throughout the aromatic system [6].

| Reaction Type | Method | Activation Energy (kcal/mol) | Rate-Determining Step | Solvation Model | Key Orbital Interaction | Reference |

|---|---|---|---|---|---|---|

| Nucleophilic substitution [6] | DFT/B3LYP/6-311++G(d,p) [6] | 24.2 [6] | Nucleophile addition [6] | PCM (DMF) [6] | HOMO(Nu) → LUMO(substrate) [6] | [6] |

| Suzuki coupling [10] | DFT/M06/def2-TZVP [10] | 18.5 [10] | Transmetalation [10] | PCM (Dioxane) [10] | Pd d-orbitals [10] | [10] |

| Radical addition [13] | DFT/ωB97X-D/def2-TZVP [13] | 16.1 [13] | Radical coupling [13] | PCM (TFE) [13] | SOMO coupling [13] | [13] |

| C-H activation [18] | DFT/B3LYP-D3/def2-TZVP [18] | 22.9 [18] | C-H insertion [18] | PCM (DMF) [18] | Metal d → C-H σ* [18] | [18] |

| Halogen exchange [23] | DFT/B3LYP-D2/6-311++G(d,p) [23] | 44.9 [23] | Halide displacement [23] | PCM (THF) [23] | HOMO(halide) → LUMO(substrate) [23] | [23] |

Molecular orbital analysis of the nucleophilic substitution transition states provides crucial insights into the electronic factors governing reactivity [5]. The key orbital interaction involves electron donation from the highest occupied molecular orbital (HOMO) of the nucleophile to the lowest unoccupied molecular orbital (LUMO) of the pyridine substrate [5]. The presence of electron-withdrawing substituents significantly lowers the energy of the substrate LUMO, facilitating this orbital interaction and enhancing the reaction rate [5].

The computed transition state structures for nucleophilic substitution reveal that the reaction proceeds through a mixed mechanism involving both classical nucleophilic addition and elements of single electron transfer [5]. Charge decomposition analysis indicates that the transition state LUMO is a hybrid orbital combining the π* orbital of the pyridine system with the σ* orbital of the carbon-halogen bond being broken [5]. This mixing of orbitals accounts for the unique reactivity patterns observed in highly substituted pyridine systems [5].

Suzuki-Miyaura cross-coupling reactions of 2-chloro-4-iodo-6-(trifluoromethyl)pyridine have been extensively studied using computational methods to understand the factors controlling chemoselective activation of different carbon-halogen bonds [10]. DFT calculations using the M06 functional with the def2-TZVP basis set reveal that the oxidative addition of iodine occurs preferentially due to the weaker carbon-iodine bond strength and more favorable orbital overlap with the palladium d-orbitals [10].

The computed mechanism for Suzuki-Miyaura coupling involves initial formation of a π-complex between the palladium catalyst and the pyridine substrate, followed by oxidative addition through a three-centered transition state [10]. The calculated activation energy of 18.5 kcal/mol for the transmetalation step indicates that this process, rather than oxidative addition, represents the rate-determining step under typical reaction conditions [10].

Detailed analysis of the electronic structure changes during the Suzuki-Miyaura coupling cycle reveals significant charge redistribution and orbital hybridization [10]. Natural bond orbital analysis indicates that the palladium center undergoes substantial rehybridization during oxidative addition, with increased s-character in the metal-carbon bonds [10]. This electronic reorganization is crucial for understanding the stability of the palladium intermediates and the factors controlling product formation [10].

Radical-mediated transformations of 2-chloro-4-iodo-6-(trifluoromethyl)pyridine have been investigated using DFT methods that appropriately describe open-shell electronic structures [13]. Calculations using the ωB97X-D functional with dispersion corrections reveal that the formation of pyridyl radicals through single-electron reduction is thermodynamically favorable, with computed reduction potentials in good agreement with experimental electrochemical data [13].

The computed transition states for radical addition reactions exhibit characteristic features of radical coupling processes, including relatively loose transition state geometries and significant spin density delocalization [13]. The calculated activation energy of 16.1 kcal/mol for radical coupling with alkenes is consistent with the mild reaction conditions required experimentally [13]. Spin density analysis reveals that the regioselectivity of radical addition is governed by the distribution of unpaired electron density in the pyridyl radical intermediate [13].

Computational investigation of C-H functionalization reactions has provided detailed insights into the factors controlling selectivity in these challenging transformations [18]. DFT calculations indicate that the activation barriers for C-H cleavage are strongly influenced by both steric and electronic factors [18]. For 2-chloro-4-iodo-6-(trifluoromethyl)pyridine, the computed activation energies vary significantly depending on the position of the C-H bond being activated [18].

The transition state structures for metal-catalyzed C-H activation reveal the importance of orbital overlap between the metal d-orbitals and the σ* orbital of the C-H bond [18]. Natural transition state analysis indicates that the electron-withdrawing substituents enhance the electrophilicity of adjacent C-H bonds, lowering the activation barriers for oxidative addition [18]. The calculated activation energy of 22.9 kcal/mol for iridium-catalyzed C-H insertion is in good agreement with experimental observations of efficient reaction at moderate temperatures [18].

Halogen exchange reactions represent another important class of transformations that have been studied computationally [23]. DFT calculations reveal that these reactions can proceed through either four-centered or SN2-type transition states, depending on the specific reaction conditions and substrates involved [23]. The computed activation barriers show significant differences between these two mechanistic pathways, with SN2-type mechanisms generally being more favorable [23].

The role of solvation in determining reaction rates and selectivities has been extensively investigated using continuum solvation models [6] [5]. Polarizable continuum model (PCM) calculations indicate that polar aprotic solvents provide optimal stabilization of charged transition states while minimizing interference with the reaction mechanism [6]. The computed solvation energies show excellent correlation with experimental solvent effects observed in various reaction types [5].

Computational studies have also addressed the challenge of understanding regioselectivity in systems with multiple reactive sites [9]. For 2-chloro-4-iodo-6-(trifluoromethyl)pyridine, calculations reveal that the relative activation energies for reaction at different positions depend critically on the specific reaction mechanism involved [9]. Electronic structure analysis indicates that electron-withdrawing groups activate adjacent positions toward nucleophilic attack while deactivating them toward electrophilic processes [9].

The influence of dispersion interactions on reaction energetics has been thoroughly investigated using DFT methods that include empirical dispersion corrections [23]. These calculations reveal that non-covalent interactions can significantly influence transition state energies, particularly for reactions involving bulky substrates or complex catalyst systems [23]. The inclusion of dispersion corrections typically lowers computed activation barriers by 30-40 kJ/mol compared to uncorrected DFT methods [23].

Temperature effects on reaction rates and selectivities have been studied using statistical thermodynamics calculations based on computed harmonic frequencies [6]. These studies reveal that entropy effects can significantly influence the relative rates of competing reactions, particularly at elevated temperatures [6]. The computed temperature dependence of reaction rates shows excellent agreement with experimental Arrhenius plots over a wide temperature range [6].

The development of predictive models for reaction outcomes based on computed molecular descriptors represents an active area of research [4]. Machine learning approaches that utilize computed electronic properties, geometric parameters, and orbital energies show promise for predicting reaction rates and selectivities for new substrate combinations [4]. These methods have the potential to significantly accelerate the discovery and optimization of new synthetic methodologies [4].

Future directions in computational studies of pyridine chemistry are likely to focus on the development of more accurate methods for describing electron correlation effects and the inclusion of explicit solvent molecules in transition state calculations [24]. The integration of computational predictions with automated synthesis platforms represents a particularly exciting opportunity for accelerating synthetic methodology development [24].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant